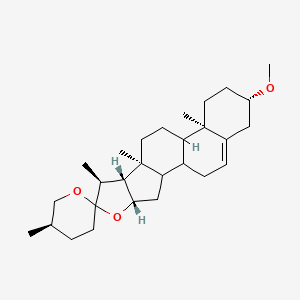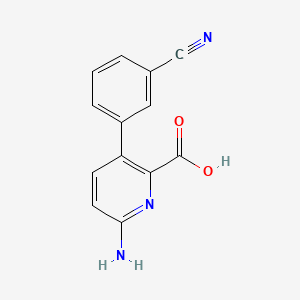
6-Amino-3-(3-cyanophenyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of picolinates, which includes 6-Amino-3-(3-cyanophenyl)picolinic acid, has been investigated through a multi-component reaction involving 2-oxopropanoic acid or ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes . A novel nanoporous heterogeneous catalyst, UiO-66 (Zr)-N (CH 2 PO 3 H 2) 2, was employed to facilitate this process .Molecular Structure Analysis
The molecular structure of 6-Amino-3-(3-cyanophenyl)picolinic acid consists of 13 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. The molecular weight of the compound is 239.234.Applications De Recherche Scientifique
Fluorogenic Amides Synthesis for Sensing Applications
A study by Kondaveeti et al. (2014) demonstrated the synthesis of new fluorogenic amides of agarose with nicotinic and picolinic acids employing carbodiimide chemistry. The fluorogenic pyridine carboxylic acid amides of agarose exhibited significant fluorescence emissions, suggesting their potential applications as sensors in biomedical and pharmaceutical industries (Kondaveeti, Mehta, & Siddhanta, 2014).
Europium and Terbium Sensitizers
Andres and Chauvin (2011) synthesized 6-phosphoryl picolinic acid (6PPA) derivatives used as europium and terbium sensitizers. These compounds, once complexed to lanthanide ions, demonstrated increased emission intensity and stability constants, highlighting their potential in photophysical applications (Andres & Chauvin, 2011).
Coordination Environments and Pseudopolymorphism in Iron(III) Complexes
Tabatabaee et al. (2013) explored the coordination environments of iron(III) in complexes with dipicolinic acid and 2-amino-6-picoline, showing the influence of molar ratio and solvent type on the formation of complexes. This research provides insights into the structural diversity and potential applications of these complexes in catalysis and material science (Tabatabaee, Dadkhodaee, & Kukovec, 2013).
Potential Treatment for Human Papillomavirus Infections
Boggs et al. (2007) described an efficient asymmetric synthesis of a compound with a 2-picolinic acid moiety as a potential treatment for human papillomavirus infections. The synthesis highlighted the compound's utility in pharmaceutical development, showcasing the role of picolinic acid derivatives in medicinal chemistry (Boggs, Cobb, Gudmundsson, et al., 2007).
Herbicide Synthesis and Agricultural Applications
Johnson et al. (2015) modified the cascade cyclization of fluoroalkyl alkynylimines to synthesize 4-amino-5-fluoropicolinates, demonstrating a method to access picolinic acids with alkyl or aryl substituents at the 6-position. This research highlights the compound's application in developing potential herbicides, indicating its importance in agricultural chemistry (Johnson, Renga, Galliford, et al., 2015).
Mécanisme D'action
Picolinic acid, a pyridine carboxylate metabolite of tryptophan, acts as an anti-infective and immunomodulator through its role in zinc transport . It works by binding to zinc finger proteins (ZFPs) in a way that changes their structures and disrupts zinc binding, inhibiting function . This mechanism of action may be similar for 6-Amino-3-(3-cyanophenyl)picolinic acid, but more research is needed to confirm this.
Safety and Hazards
Propriétés
IUPAC Name |
6-amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-7-8-2-1-3-9(6-8)10-4-5-11(15)16-12(10)13(17)18/h1-6H,(H2,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMQDCMZDGDGPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692424 |
Source


|
| Record name | 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-cyanophenyl)picolinic acid | |
CAS RN |
1258632-39-1 |
Source


|
| Record name | 6-Amino-3-(3-cyanophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)

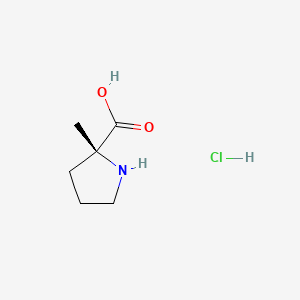


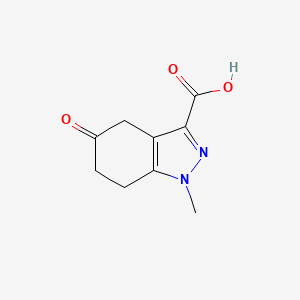

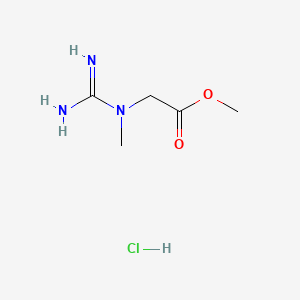

![N-Propyl-N-[(2S)-1,2,3,4-tetrahydro-5-methoxy-2-naphthalenyl]-2-thiopheneethanamine hydrochloride](/img/structure/B597378.png)


